molecular formula C7H9BrFNO B1375404 2-Fluoro-3-hydroxybenzylamine hydrobromide CAS No. 1143571-75-8

2-Fluoro-3-hydroxybenzylamine hydrobromide

Cat. No. B1375404
M. Wt: 222.05 g/mol
InChI Key: RGXUBEPXBQKRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-3-hydroxybenzylamine hydrobromide” is a chemical compound with the molecular formula C7H9BrFNO and a molecular weight of 222.05 g/mol . It is intended for research use only.


Synthesis Analysis

While specific synthesis methods for “2-Fluoro-3-hydroxybenzylamine hydrobromide” were not found, a related compound, 2-fluoro-3-hydroxypropionic acid, was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) .

Scientific Research Applications

Herbicide Synthesis

2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides, are synthesized from 2,6-difluorobenzaldehyde, involving single hydroxidation, imination, and deoxidization processes (Gong Qi-sun, 2005).

Radiopharmaceutical Applications

6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), an 18F-labeled aromatic amino acid, is used in neurologic and oncologic PET. A novel approach for its preparation involves an isotopic exchange reaction on the precursor (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate, yielding a higher specific activity and efficiency than traditional methods (F. Wagner, J. Ermert, & H. Coenen, 2009).

Biological Properties in Adrenergic Systems

2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes, upon conversion to norepinephrine analogues, display distinct properties in adrenergically responsive systems. For instance, 2-fluoronorepinephrine acts as a nearly pure beta-adrenergic agonist, while 6-fluoronorepinephrine is an alpha-adrenergic agonist (K. Kirk et al., 1979).

Antimicrobial Activity of Substituted Thiocarboxyhydrazones

A series of fluoro- and hydroxy-substituted thiocarboxyhydrazones, including compounds with fluoro substituting groups, have demonstrated effective antimicrobial activity against some bacteria. These compounds' structures, characterized by hydrogen bonds and π...π interactions, contribute to their biological activity (Z.-X. Liu, 2015).

Synthesis of β-Peptides and Pyrimidinones

Enantiopure 3-amino-2-fluoro carboxylic acid derivatives have been prepared and incorporated into pyrimidinones and cyclic β-tri- and β-tetrapeptides, providing valuable data on bond lengths, angles, and structural parameters. This research contributes to our understanding of the structural dynamics of peptides and potential pharmaceutical applications (T. Yoshinari et al., 2011).

Future Directions

While specific future directions for “2-Fluoro-3-hydroxybenzylamine hydrobromide” were not found, fluorinated compounds in general have been gaining interest in various fields such as pharmaceuticals, material science, and agrochemicals . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance .

properties

IUPAC Name

3-(aminomethyl)-2-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXUBEPXBQKRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-2-fluorophenol hydrobromide

CAS RN

1143571-75-8
Record name 3-(aminomethyl)-2-fluorophenol hydrobromide
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